![molecular formula C30H28ClFN4O5 B560346 Cp-465022 maleate CAS No. 199656-46-7](/img/structure/B560346.png)
Cp-465022 maleate
Overview
Description
CP-465022 Maleate is a potent, selective, and noncompetitive AMPA receptor antagonist with anticonvulsant activity . It is against Kainate-induced response with an IC50 of 25 nM in rat cortical neurons . CP-465022 provides a new tool to investigate the role of AMPA receptors in physiological and pathophysiological processes .
Molecular Structure Analysis
The molecular structure of CP-465022 Maleate is C30H28ClFN4O5 with a molecular weight of 579.02 .Chemical Reactions Analysis
CP-465022 Maleate inhibits kainate-induced response in a relatively slow manner and depends on compound concentration . It exhibits a calculated IC50 of 25 nM and essentially complete inhibition at 3.2 µM . It has little effect on peak NMDA-induced currents but reduces current measured at 8 s during NMDA application by 26% .Physical And Chemical Properties Analysis
The physical and chemical properties of CP-465022 Maleate include a solid form and characteristic odor . The melting point and boiling point are undetermined .Scientific Research Applications
Neuroprotective Efficacy After Cerebral Ischemia
CP-465022 maleate has been hypothesized to have neuroprotective efficacy after cerebral ischemia. This is based on its activity in ischemia models and its ability to inhibit AMPA receptor-mediated currents in rat cortical neurons .
Anticonvulsant Activity
This compound is a potent, selective noncompetitive AMPA receptor antagonist with anticonvulsant activity. It has shown efficacy against Kainate-induced responses in rat cortical neurons with an IC50 of 25 nM .
Investigation of AMPA Receptors
CP-465022 maleate provides a new tool to investigate the role of AMPA receptors in physiological and pathophysiological processes .
In Vivo Applications
Animal studies have shown that CP-465022 can potently and efficaciously inhibit AMPA receptor-mediated hippocampal synaptic transmission and the induction of seizures .
Mechanism of Action
CP-465022 Maleate is a noncompetitive AMPA receptor antagonist . It inhibits AMPA receptor-mediated currents in rat cortical neurons . The inhibition of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has been hypothesized to lead to neuroprotective efficacy after cerebral ischemia .
Safety and Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLUWLRVXIHECY-KSUUAYPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClFN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CP-465022 (maleate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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